(5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a pyrazole-substituted benzylidene moiety. Its structure comprises:
- A thiazolidinone core with a 2-thioxo group, which is critical for hydrogen bonding and π-π stacking interactions .
- A benzyl group at the 3-position of the thiazolidinone ring, contributing steric bulk and lipophilicity.
- A pyrazole ring substituted with a 3-chloro-4-ethoxyphenyl group at position 3 and a phenyl group at position 1, enhancing electronic and steric effects.
- A methylidene bridge connecting the pyrazole and thiazolidinone moieties, stabilizing the Z-configuration .
Properties
Molecular Formula |
C28H22ClN3O2S2 |
|---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22ClN3O2S2/c1-2-34-24-14-13-20(15-23(24)29)26-21(18-32(30-26)22-11-7-4-8-12-22)16-25-27(33)31(28(35)36-25)17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3/b25-16- |
InChI Key |
VOKDUFPKHLGYGW-XYGWBWBKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, which can be synthesized through the cyclization of appropriate thiourea derivatives with α-halo carbonyl compounds under basic conditions. The subsequent steps involve the introduction of the benzyl, chloro, ethoxy, and pyrazolyl groups through various substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness. The specific details of industrial production methods would depend on the intended application and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde groups to alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or specific solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions would result in various derivatives depending on the nucleophile introduced.
Scientific Research Applications
(5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the benzyl, chloro, ethoxy, and pyrazolyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations:
The benzyl group at R₁ introduces greater steric hindrance than ethyl or phenyl, which may influence binding to sterically sensitive targets .
Hydrogen Bonding and Crystal Packing:
- The hydroxybenzylidene analogue forms intramolecular C–H⋯S and intermolecular O–H⋯S hydrogen bonds, stabilizing dimeric structures .
- The target compound’s ethoxy group may reduce hydrogen bonding capacity compared to hydroxy derivatives, affecting crystallization behavior .
Physicochemical and Crystallographic Properties
Table 2: Inferred Physicochemical Properties
Crystallography Tools:
- Structures of analogues were resolved using SHELX and visualized via ORTEP , confirming Z-configuration and planarity of heterocyclic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
